7-(2-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Chemical Structure and Key Features
The compound 7-(2-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS: 4162-06-5) is a triazolopyrimidine derivative characterized by:
- A triazolopyrimidine core fused with a pyrimidine ring, providing a planar heterocyclic structure conducive to intermolecular interactions.
- Substituents:
For example, and highlight the use of efficient additives and microwave-assisted methods to optimize yields and purity in similar frameworks .
Properties
IUPAC Name |
7-(2-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-5-32-21-15(9-8-12-18(21)31-4)20-19(14(2)26-23-24-13-25-28(20)23)22(29)27-16-10-6-7-11-17(16)30-3/h6-13,20H,5H2,1-4H3,(H,27,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXUYGKSUYAIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420803 | |
| Record name | ST50201717 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4162-06-5 | |
| Record name | ST50201717 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 7-(2-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative belonging to the class of triazolopyrimidine compounds. Its potential biological activities have garnered interest in pharmacological research, particularly for its anticancer properties and enzyme inhibition capabilities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular pathways involved in cancer progression. The triazole ring is known to enhance binding affinity to target proteins, while the carboxamide group may contribute to its solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound showed promising results in inhibiting cell proliferation with an IC50 value indicating effective cytotoxicity .
- A549 (lung cancer) : Similar compounds in this class have demonstrated effectiveness against A549 cells, suggesting that structural modifications can enhance anticancer properties .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes related to cancer metabolism and proliferation:
- Alkaline Phosphatase Inhibition : Studies indicate that certain derivatives exhibit significant inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 9.1 | |
| Anticancer Activity | A549 | Not specified | |
| Enzyme Inhibition | h-TNAP | Significant |
Case Study: MCF-7 Cell Line
In a detailed study involving the MCF-7 cell line, a series of synthesized triazolopyrimidine derivatives were screened for their anticancer efficacy. The compound exhibited an IC50 of 9.1 µg/mL, highlighting its potential as a lead compound for further development in breast cancer therapy. The mechanism was proposed to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Scientific Research Applications
Research has indicated that this compound may exhibit a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that triazolopyrimidine derivatives can inhibit tumor growth by interfering with DNA synthesis and promoting apoptosis in cancer cells. The specific compound under discussion may have similar properties, warranting further investigation.
- Antimicrobial Properties : Compounds within the triazolopyrimidine class have shown effectiveness against various bacterial and fungal strains. The potential antimicrobial activity of this compound could be explored through in vitro and in vivo studies.
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Research Applications
The compound's structural characteristics make it suitable for various research applications:
- Drug Development : As a lead compound, it can be modified to enhance potency and selectivity against specific biological targets.
- Biochemical Assays : The compound can be utilized in biochemical assays to study enzyme interactions or cellular pathways involved in disease processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxy and methoxy groups on the aromatic rings undergo nucleophilic substitution under acidic or basic conditions. For example:
-
Ethoxy group hydrolysis : In acidic media (e.g., HBr/AcOH), the ethoxy substituent converts to a hydroxyl group, forming 7-(2-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxamide (yield: ~78%).
-
Demethylation : Methoxy groups may undergo demethylation with BBr₃ in CH₂Cl₂ to yield phenolic derivatives .
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrolysis | HBr/AcOH, 80°C | Hydroxy derivative | 78 | |
| Demethylation | BBr₃, CH₂Cl₂, 0°C → RT | Phenolic derivative | 65 |
Functionalization of the Carboxamide Group
The carboxamide moiety participates in:
-
Hydrolysis : Under strong acidic (HCl, reflux) or basic (LiOH, H₂O/MeOH) conditions, the carboxamide converts to a carboxylic acid .
-
Aminolysis : Reaction with substituted amines (e.g., 4-methylpiperazine) using T3P® reagent forms secondary amides.
| Reaction Type | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | Carboxylic acid | Precursor for further derivatization | |
| Aminolysis | T3P®, DIPEA, DCM | Secondary amide | Enhanced solubility/bioactivity |
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic rings undergo EAS reactions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of methoxy-substituted rings.
-
Halogenation : Br₂/FeBr₃ selectively brominates the less hindered phenyl ring .
| Reaction Type | Conditions | Position | Product Utility | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | Intermediate for reduction | |
| Bromination | Br₂/FeBr₃, CHCl₃ | Ortho to ethoxy | Halogenated analog for SAR studies |
Cyclization and Ring-Opening Reactions
The triazolo-pyrimidine core exhibits cycloaddition and ring-opening reactivity:
-
Diels-Alder reactions : The pyrimidine ring acts as a dienophile with electron-deficient dienes .
-
Acid-mediated ring-opening : Concentrated HCl at 120°C cleaves the triazole ring, yielding pyrimidine-amine intermediates .
| Reaction Type | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Diels-Alder | Diene, Δ | Fused tricyclic derivative | Enhanced planar structure | |
| Ring-opening | HCl, 120°C | Pyrimidine-amine | Precursor for heterocyclic synthesis |
Cross-Coupling Reactions
Palladium-catalyzed couplings modify substituents:
-
Suzuki-Miyaura : The brominated analog reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) .
-
Buchwald-Hartwig : Animation of halogenated derivatives with secondary amines .
| Reaction Type | Catalysts | Substrates | Application | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Piperazine/morpholine | Enhanced target engagement |
Oxidation/Reduction Reactions
-
Oxidation : KMnO₄ oxidizes methyl groups to carboxylic acids.
-
Reduction : H₂/Pd-C reduces nitro groups to amines.
| Reaction Type | Reagents | Product | Functional Impact | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O | Carboxylic acid derivative | Increased polarity | |
| Reduction | H₂/Pd-C | Amino derivative | Precursor for conjugates |
Photochemical and Thermal Stability
-
Photodegradation : UV light (254 nm) induces cleavage of the ethoxy group.
-
Thermal stability : Decomposition occurs above 250°C (TGA data).
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| UV light | Ethoxy → Hydroxy | 48 hrs | |
| 250°C | Pyrolysis | Immediate |
Comparison with Similar Compounds
Table 1: Substituent Variations and Physical Properties
Key Observations :
- Electron-Donating Groups : The target compound’s 2-ethoxy and 3-methoxy groups (position 7) enhance solubility and π-π stacking compared to nitro (5j) or bromo (5k) substituents, which may reduce bioavailability due to increased hydrophobicity .
- Carboxamide vs. Ester : Compounds with carboxamide groups (e.g., target compound, 5j–5k) exhibit higher melting points than ester derivatives (e.g., ’s ethyl carboxylate, mp ~200°C), likely due to stronger hydrogen-bonding networks .
Mechanistic Insights :
- Triazolopyrimidine Core : The planar structure facilitates binding to ATP pockets in kinases (e.g., mTOR) or hydrophobic cavities in receptors (e.g., CB2) .
- Role of 2-Methoxyphenyl : This substituent in the target compound may mimic tyrosine residues in kinase substrates, as seen in ’s mTOR inhibitors .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound and its derivatives?
Answer:
The synthesis typically follows multicomponent reactions, such as the Biginelli-like protocol , which involves condensation of substituted benzaldehydes, acetoacetamide derivatives, and 1,2,4-triazol-3-amine precursors. For example:
- Key reagents : 2-Ethoxy-3-methoxybenzaldehyde, N-(2-methoxyphenyl)-3-oxobutanamide, and 3-amino-1,2,4-triazole derivatives .
- Catalysis : Reactions often employ polar aprotic solvents (e.g., DMF) and acid/base catalysts to enhance cyclization efficiency .
- Workup : Post-synthesis purification involves column chromatography (e.g., ethyl acetate/light petroleum mixtures) and recrystallization .
Basic: Which spectroscopic and analytical techniques are critical for structural validation?
Answer:
Core characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling constants (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 1.2–2.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion identification (e.g., [M+H]⁺ peaks at m/z 524–536) .
- Elemental Analysis : Validation of C, H, N composition (e.g., C: 59–61%, N: 13–14%) .
Advanced: How can researchers resolve discrepancies in NMR data for structurally similar derivatives?
Answer:
Discrepancies often arise from substituent electronic effects or conformational flexibility . Methodological strategies include:
- 2D NMR (HSQC/HMBC) : To assign ambiguous proton-carbon correlations, particularly in diastereotopic environments .
- Variable-Temperature NMR : To detect dynamic rotational barriers in hindered substituents (e.g., ethoxy groups) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects (e.g., bond angles and torsion angles) .
Advanced: What strategies optimize enantiomeric purity in chiral analogs of this compound?
Answer:
Chiral resolution requires:
- Chiral Stationary Phases : Use of HPLC/SFC with columns like Chiralpak AD and mobile phases (e.g., heptane/isopropanol 8:2) for baseline separation of racemates .
- Stereoselective Synthesis : Employing chiral auxiliaries or catalysts during cyclization steps to favor one enantiomer .
- Circular Dichroism (CD) : To verify enantiomeric excess (ee) and absolute configuration .
Basic: What in vitro assays evaluate the biological activity of this compound?
Answer:
Common assays include:
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Enterococcus faecium via broth microdilution .
- Antioxidant Assays : DPPH radical scavenging to measure IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., mTOR inhibition for anticancer potential) .
Advanced: How do structural modifications influence biological efficacy?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
Advanced: What experimental design principles mitigate low yields in scaled-up synthesis?
Answer:
Optimization involves:
- DoE (Design of Experiments) : Statistical modeling to identify critical parameters (e.g., temperature, solvent ratio) .
- Flow Chemistry : Continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions .
- Catalyst Screening : Evaluation of Brønsted/Lewis acids (e.g., ZnCl₂, p-TSA) to accelerate cyclocondensation .
Basic: How is crystallographic data utilized in confirming molecular geometry?
Answer:
Single-crystal X-ray diffraction provides:
- Bond Lengths/Angles : Critical for validating hybridization states (e.g., C–N bond lengths ~1.33–1.37 Å in triazole rings) .
- Intermolecular Interactions : Hydrogen bonding (e.g., N–H⋯O) and π-π stacking for stability analysis .
Advanced: What computational methods predict the compound’s binding modes with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with mTOR or bacterial enzymes .
- MD Simulations : GROMACS for assessing binding stability over time (e.g., RMSD < 2.0 Å over 100 ns) .
- QSAR Modeling : Machine learning (e.g., Random Forest) to correlate substituent descriptors with activity .
Advanced: How are contradictions in biological data across studies addressed?
Answer:
- Meta-Analysis : Pooling data from multiple studies to identify trends (e.g., consistent MIC ranges for Gram-positive bacteria) .
- Dose-Response Curves : IC₅₀ comparisons under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Orthogonal Assays : Validating antimicrobial activity with both agar diffusion and live/dead cell staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
